molecular formula C44H88NO8P B3432169 1,2-Distearoyllecithin CAS No. 97281-48-6

1,2-Distearoyllecithin

Cat. No.: B3432169
CAS No.: 97281-48-6
M. Wt: 790.1 g/mol
InChI Key: NRJAVPSFFCBXDT-UHFFFAOYSA-N
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Description

1,2-Distearoyllecithin, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in cell membrane structure and function .

Preparation Methods

1,2-Distearoyllecithin can be synthesized through various methods. One common synthetic route involves the esterification of stearic acid with glycerophosphocholine. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification. Industrial production methods often involve the use of enzymatic processes to achieve higher specificity and yield .

Chemical Reactions Analysis

1,2-Distearoyllecithin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrochloric acid for hydrolysis, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Distearoyllecithin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Distearoyllecithin involves its incorporation into biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane trafficking. The molecular targets and pathways involved include membrane-bound enzymes and receptors .

Comparison with Similar Compounds

1,2-Distearoyllecithin is similar to other phosphatidylcholines such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dioleoyl-sn-glycero-3-phosphocholine. its unique fatty acid composition (stearic acid) gives it distinct physical and chemical properties. For example, this compound has a higher melting point compared to 1,2-Dioleoyl-sn-glycero-3-phosphocholine, making it more suitable for applications requiring higher thermal stability .

Similar Compounds

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963380
Record name 1,2-Distearoyllecithin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4539-70-2, 97281-48-6
Record name Distearoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4539-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Distearoyllecithin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogenated soybean phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearoyllecithin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1,2-Distearoyllecithin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphatidylcholines, soya, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISTEAROYLPHOSPHATIDYLCHOLINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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